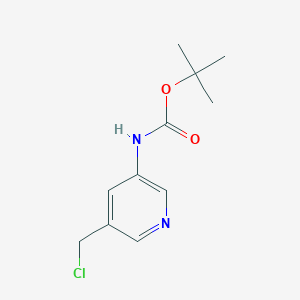
5-(Clorometil)piridin-3-ilcarbamato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-(chloromethyl)pyridin-3-ylcarbamate is a chemical compound with the molecular formula C11H15ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its pyridine ring structure, which is substituted with a chloromethyl group and a tert-butyl carbamate group.
Aplicaciones Científicas De Investigación
Tert-butyl 5-(chloromethyl)pyridin-3-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(chloromethyl)pyridin-3-ylcarbamate typically involves the reaction of 5-(chloromethyl)pyridine-3-carboxylic acid with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 5-(chloromethyl)pyridin-3-ylcarbamate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 5-(chloromethyl)pyridin-3-ylcarbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different products with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or aldehydes.
Mecanismo De Acción
The mechanism of action of tert-butyl 5-(chloromethyl)pyridin-3-ylcarbamate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or the modulation of biological pathways. The pyridine ring structure also plays a role in the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 5-bromopyridin-3-ylcarbamate
- Tert-butyl 5-methoxypyridin-3-ylcarbamate
- Tert-butyl 2-chloro-5-methylpyridin-3-ylcarbamate
Uniqueness
Tert-butyl 5-(chloromethyl)pyridin-3-ylcarbamate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of covalent bonds with nucleophiles. This property makes it particularly useful in the design of enzyme inhibitors and other bioactive molecules.
Propiedades
IUPAC Name |
tert-butyl N-[5-(chloromethyl)pyridin-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-4-8(5-12)6-13-7-9/h4,6-7H,5H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOBVBFJIZKLIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2380522.png)
![6-Cyclopentyl-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2380524.png)




![N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2380531.png)
![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2380532.png)

![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2380534.png)

![Methyl (E)-4-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2380537.png)
![Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B2380539.png)

